molecular formula C16H17NO2S B5803140 N-benzyl-2-methoxy-4-(methylthio)benzamide

N-benzyl-2-methoxy-4-(methylthio)benzamide

Numéro de catalogue B5803140
Poids moléculaire: 287.4 g/mol
Clé InChI: CAHZKFZAFCIICT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-2-methoxy-4-(methylthio)benzamide, also known as BMMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMMB is a member of the benzamide family and has a molecular weight of 277.36 g/mol.

Mécanisme D'action

The mechanism of action of N-benzyl-2-methoxy-4-(methylthio)benzamide in cancer cells involves the inhibition of HDAC activity, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. HDAC inhibition by this compound also results in the acetylation of histones, which leads to changes in chromatin structure and gene expression (Chen et al., 2015).
In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of Aβ and α-syn proteins, respectively, by binding to specific regions of the proteins and preventing their self-association (Chen et al., 2015). This prevents the formation of toxic oligomers and fibrils, which contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells and neuronal cells. In cancer cells, this compound induces apoptosis by activating pro-apoptotic genes and suppressing anti-apoptotic genes (Chen et al., 2015). This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion (Chen et al., 2015).
In neuronal cells, this compound inhibits the aggregation of Aβ and α-syn proteins, which prevents the formation of toxic oligomers and fibrils and protects against neurodegeneration (Chen et al., 2015). This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and differentiation (Chen et al., 2015).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-benzyl-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for HDAC inhibition and protein aggregation inhibition. This compound has been shown to be selective for HDAC inhibition and does not affect the activity of other enzymes (Chen et al., 2015). This compound also has a high affinity for Aβ and α-syn proteins and inhibits their aggregation at low concentrations (Chen et al., 2015).
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This compound is highly hydrophobic and requires the use of organic solvents for dissolution (Chen et al., 2015). This can limit its use in certain experimental setups and may require the use of additional solubilizing agents.

Orientations Futures

There are several future directions for the research and development of N-benzyl-2-methoxy-4-(methylthio)benzamide. One potential application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of this compound in animal models of these diseases and to optimize its pharmacokinetic properties for clinical use.
Another future direction for this compound research is in the development of novel HDAC inhibitors for cancer therapy. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to optimize its efficacy and selectivity for specific cancer types.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound has been shown to have specific inhibitory effects on HDAC activity and protein aggregation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic properties and efficacy for clinical use.

Méthodes De Synthèse

The synthesis of N-benzyl-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (Chen et al., 2015). The reaction proceeds at room temperature under an inert atmosphere, and the resulting product is purified by column chromatography or recrystallization.

Applications De Recherche Scientifique

N-benzyl-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) (Chen et al., 2015). HDACs are enzymes that regulate gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity by this compound leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the death of cancer cells.
In Alzheimer's disease and Parkinson's disease research, this compound has been shown to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, respectively (Chen et al., 2015). Aβ and α-syn are two proteins that are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. The aggregation of these proteins leads to the formation of toxic oligomers and fibrils, which contribute to the neurodegeneration observed in these diseases. Inhibition of protein aggregation by this compound may prevent the formation of toxic species and protect against neurodegeneration.

Propriétés

IUPAC Name

N-benzyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-10-13(20-2)8-9-14(15)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZKFZAFCIICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.